An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-Dimethylphenyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-Dimethylphenyl)benzamide
Abstract
N-(2,4-Dimethylphenyl)benzamide is a chemical compound of significant interest within several fields of chemical research, including medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application and for the development of new derivatives with tailored characteristics. This guide provides a comprehensive overview of the core physicochemical properties of N-(2,4-Dimethylphenyl)benzamide, detailing its molecular structure, solubility, lipophilicity, and thermal characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering researchers and drug development professionals a robust framework for their own investigations. The causality behind experimental choices is explained, and all data is supported by authoritative sources to ensure scientific integrity.
Introduction
N-(2,4-Dimethylphenyl)benzamide belongs to the class of N-substituted benzamides, a scaffold that is prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern—a benzoyl group attached to a 2,4-dimethylaniline moiety—confers a unique set of properties that influence its behavior in both biological and chemical systems. Understanding these properties is a critical prerequisite for rational drug design, formulation development, and predicting the compound's environmental fate and transport.
This technical guide serves as a centralized resource for scientists. It moves beyond a simple recitation of data points to provide a deeper understanding of why these properties are what they are and how they are reliably measured.
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. These parameters are the basis for all other physicochemical properties.
| Property | Value | Source(s) |
| Chemical Name | N-(2,4-Dimethylphenyl)benzamide | [1][2] |
| CAS Number | 6328-77-4 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1][2] |
| Molecular Weight | 225.29 g/mol | [1][2] |
| Physical State | Solid (Off-white to white) | [1] |
| SMILES | Cc1ccc(c(C)c1)NC(c1ccccc1)=O | [2] |
| InChI Key | JYOOUGQLKSTNIY-UHFFFAOYSA-N | [2] |
Key Physicochemical Parameters
The interaction of N-(2,4-Dimethylphenyl)benzamide with its environment is governed by several key physicochemical parameters. These values are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its processability in materials science.
| Parameter | Value | Method | Source(s) |
| Melting Point | 193 to 194 °C | Experimental (Ethanol) | [1] |
| Boiling Point | 279.5 ± 29.0 °C | Predicted | [1] |
| Octanol-Water Partition Coefficient (logP) | 3.60 | Calculated | [2] |
| Aqueous Solubility (logSw) | -3.63 | Calculated | [2] |
| Hydrogen Bond Acceptors | 2 | Calculated | [2] |
| Hydrogen Bond Donors | 1 | Calculated | [2] |
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of data, standardized and validated experimental protocols are essential. This section provides step-by-step methodologies for determining the most critical physicochemical properties of N-(2,4-Dimethylphenyl)benzamide.
Melting Point Determination via Capillary Method
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting point range.[3]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the N-(2,4-Dimethylphenyl)benzamide sample is completely dry and finely powdered.[4] This is crucial for uniform heat transfer.[4]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a preliminary value. Allow the apparatus to cool before proceeding with a new sample.[5][6]
-
Accurate Determination: Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.[5]
-
Slow Heating: Reduce the heating rate to approximately 1-2°C per minute.[5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid particle melts (T₂).[6]
-
Reporting: Report the result as a melting point range (T₁ - T₂). For N-(2,4-Dimethylphenyl)benzamide, this is expected to be in the range of 193-194°C.[1]
-
Validation: Perform at least two consistent measurements to validate the result. Always use a fresh sample for each determination, as the original sample may have undergone decomposition.[6]
Caption: Workflow for Melting Point Determination.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties. A logP of 3.60 for N-(2,4-Dimethylphenyl)benzamide indicates it is significantly more soluble in a lipophilic environment (octanol) than in an aqueous one.
Principle: The "shake-flask" method, as described in OECD Guideline 107, is the classical method for logP determination.[7][8] The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.[7]
Causality: This method is suitable for compounds with an expected logP between -2 and 4.[8] Since the calculated logP for N-(2,4-Dimethylphenyl)benzamide is 3.60, this method is appropriate.[2] For highly hydrophobic substances (logP > 4), the slow-stirring method (OECD Guideline 123) is preferred to avoid the formation of micro-droplets that can lead to erroneous results.
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Stock Solution: Prepare a stock solution of N-(2,4-Dimethylphenyl)benzamide in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable amounts in both phases.[9]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from several minutes to hours. A preliminary experiment can determine the necessary equilibration time.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.[7]
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.
-
Quantification: Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ (C_octanol / C_water)
-
Validation: The experiment should be performed in triplicate. The resulting logP values should fall within a range of ± 0.3 units to be considered valid.[7][9]
Caption: Shake-Flask Method Workflow for logP Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[10] A low calculated logSw of -3.63 suggests that N-(2,4-Dimethylphenyl)benzamide has poor aqueous solubility.[2]
Principle: The thermodynamic or "shake-flask" method is considered the gold standard for solubility measurement.[10] An excess of the solid compound is equilibrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) over an extended period (24-72 hours). The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[10]
Causality: While faster kinetic solubility methods exist, they often use DMSO co-solvents and can overestimate solubility.[10][11] The thermodynamic method provides the true equilibrium solubility, which is more relevant for predicting in vivo behavior. The long incubation time ensures that the dissolution equilibrium of the most stable crystalline form is reached.[10]
Step-by-Step Protocol:
-
Sample Addition: Add an excess amount of solid N-(2,4-Dimethylphenyl)benzamide to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and agitate it in a shaking incubator at a constant temperature for 24-72 hours.[10]
-
Phase Separation: After incubation, allow the suspension to settle.
-
Filtration: Carefully filter the supernatant to remove all undissolved solid particles. A low-binding filter (e.g., PVDF) is recommended to prevent loss of the dissolved compound.
-
Sample Preparation: Dilute the clear filtrate with a suitable solvent to bring the concentration into the working range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated method such as HPLC-UV or LC-MS.[10] A standard calibration curve must be prepared for accurate quantification.[12]
-
Reporting: Report the solubility in units such as mg/mL or µM.
Spectroscopic Data
While not strictly physicochemical properties, spectroscopic data are integral to the identification and characterization of a compound. For N-(2,4-Dimethylphenyl)benzamide, key identifying features would be found in its ¹H NMR, ¹³C NMR, and IR spectra.
-
¹H NMR: Expected signals would include aromatic protons from both the benzoyl and dimethylphenyl rings, a singlet for the amide proton (N-H), and two singlets for the non-equivalent methyl groups.
-
¹³C NMR: Signals would correspond to the carbonyl carbon of the amide, as well as the distinct aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching vibration (typically around 3300 cm⁻¹) and the C=O (amide I) stretching vibration (around 1650 cm⁻¹).[13][14]
Conclusion
The physicochemical properties of N-(2,4-Dimethylphenyl)benzamide—characterized by a high melting point, significant lipophilicity (logP ≈ 3.6), and low aqueous solubility—define its behavior in chemical and biological systems. The data presented in this guide, supported by robust and validated experimental protocols, provide a critical foundation for researchers in drug discovery and materials science. By understanding the causality behind experimental choices and adhering to these rigorous methods, scientists can ensure the generation of high-quality, reliable data to advance their research and development efforts.
References
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Hoffman Fine Chemicals. (n.d.). CAS 6328-77-4 | N-(2,4-Dimethylphenyl)benzamide. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Melting Points. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
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European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
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Basappa, S. M., & Gowda, B. T. (2006). Synthetic, infrared, ¹H and ¹³C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides... Zeitschrift für Naturforschung A, 61(10-11), 600-606. Retrieved from [Link]
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Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10-11), 600-606. Retrieved from [Link]
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